2-[3-(2-methoxyethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide
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Overview
Description
2-[3-(2-methoxyethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyethyl group, a methoxyphenyl group, and an imidazolidinone core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-methoxyethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Imidazolidinone Core: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.
Introduction of the Methoxyethyl and Methoxyphenyl Groups: These groups can be introduced via nucleophilic substitution reactions using methoxyethyl halides and methoxyphenyl halides, respectively.
Acetylation: The final step involves the acetylation of the imidazolidinone derivative with phenylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes:
Scaling up the reactions: Using larger reactors and continuous flow systems.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-methoxyethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions with halides or other reactive groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Methoxyethyl halides or methoxyphenyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
2-[3-(2-methoxyethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(2-methoxyethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes or receptors: Modulating their activity and leading to biological effects.
Interfere with cellular processes: Such as DNA replication or protein synthesis, resulting in antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with a similar ester functional group.
4-Azatetracyclo[5.3.2.0(2,10).0(3,6)]dodeca-8,11-dien-5-one: Another complex organic compound with a different core structure.
Uniqueness
2-[3-(2-methoxyethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide stands out due to its unique combination of functional groups and its potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C21H23N3O5 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
2-[3-(2-methoxyethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide |
InChI |
InChI=1S/C21H23N3O5/c1-28-12-11-23-18(14-19(25)22-15-7-4-3-5-8-15)20(26)24(21(23)27)16-9-6-10-17(13-16)29-2/h3-10,13,18H,11-12,14H2,1-2H3,(H,22,25) |
InChI Key |
UGQWCTNOLKENKZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(C(=O)N(C1=O)C2=CC(=CC=C2)OC)CC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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